Cas no 9004-76-6 (Tetraethylene glycol)

Tetraethylene glycol structure
Tetraethylene glycol structure
Product Name:Tetraethylene glycol
Numero CAS:9004-76-6
MF:C8H18O5
MW:194.225523471832
CID:93274
PubChem ID:8200
Update Time:2025-04-18

Tetraethylene glycol Proprietà chimiche e fisiche

Nomi e identificatori

    • Tetraethylene glycol
    • 3,6,9-trioxaundecane-1,11-diol
    • tetragol
    • Tetraglycol
    • tetraglycolTetraethylene glycol
    • Tetra Ethylene Glycol (TTEG)
    • GLYCOFUROL
    • UNII-R95B8J264J
    • BIS-[2-(2-HYDROXYETHOXY) ETHYL ETHER
    • HiDry
    • NSC-1262
    • 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethan-1-ol
    • Ethanol, 2,2'(oxybis(2,1ethanediyloxy))bis
    • 127821-00-5
    • T0099
    • EC 203-989-9
    • Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
    • NCGC00164038-01
    • DS-17878
    • SCHEMBL15101
    • WLN: Q2O2O2O2Q
    • DA-69618
    • Q12430182
    • 2,2'-(oxybis(ethane-2,1-diyloxy))diethanol
    • NCGC00259178-01
    • HO-PEG4-OH
    • Bis[2-(2-hydroxyethoxy)ethyl] Ether(Tetraethylene Glycol)
    • bis[2-(2-hydroxyethoxy)ethyl]ether
    • NCGC00257035-01
    • 112-60-7
    • Tetra(ethylene glycol)
    • 2,2'-[oxybis(2,1-ethanediyloxy)]diethanol
    • PG4
    • 9004-76-6
    • Tetraethylene glycol, 99%
    • Bis[2-(2-hydroxyethoxy)ethyl] ether
    • 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethanol
    • BIS-(2-(2-HYDROXYETHOXY) ETHYL ETHER
    • 2-(2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy)ethanol
    • EN300-19499
    • 2-(2-(2-(2-hydroxy-ethoxy)ethoxy)ethoxy)ethanol
    • 125481-05-2
    • tetra-ethylene glycol
    • NS00009833
    • W18472
    • HI-Dry
    • PEG-4 [INCI]
    • 2-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy}-ethanol
    • Ethanol, 2,2'(oxybis(ethyleneoxy))di
    • HSDB 843
    • CAS-112-60-7
    • HY-W018745
    • J-519899
    • 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol
    • 3,9-Trioxaundecane-1,11-diol
    • BRN 1634320
    • BP-20324
    • STL268854
    • PEG-4
    • 2,2'-[oxybis(ethane-2,1-diyloxy)]diethanol
    • 157299-02-0
    • MFCD00002879
    • OH-PEG4-OH
    • Ethanol, 2,2'-(oxybis(ethyleneoxy))di-
    • AKOS000119933
    • R95B8J264J
    • DTXSID9026922
    • Ethanol, 2,2'-(oxybis(2,1-ethanediyloxy))bis-
    • tetraethylenglycol
    • 3,6,9-Trioxaundecan-1,11-diol
    • 3,6,9-TRIOXAUNDECAN-1, 11-DIOL
    • PROTAC Linker 18
    • EINECS 203-989-9
    • 2,2'-(Oxybis(ethyleneoxy))diethanol
    • CHEMBL1235254
    • DTXCID806922
    • 2,2'-[oxybis(2,1-ethanediyloxy)]bisethanol
    • Tox21_303245
    • Ethanol,2'-[oxybis(ethyleneoxy)]di-
    • 2,2'-(2,2'-oxybis(ethane-2,1-diyl)bis(oxy))diethanol
    • SY010865
    • 1,11-Dihydroxy-3,6,9-trioxaundecane
    • Ethanol,2'-[oxybis(2,1-ethanediyloxy)]bis-
    • Tox21_201629
    • Carbitol, diethyl
    • CHEBI:44920
    • 3,6,9Trioxaundecane1,11diol
    • F8889-3081
    • Tetraethyleneglycol
    • 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol; Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
    • AI3-01838
    • CS-W019531
    • 2,2'-(Oxybis(2,1-ethanediyloxy))diethanol
    • C8H18O5
    • 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethan-1-ol
    • 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
    • NSC1262
    • 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
    • NCGC00164038-02
    • NSC 1262
    • Inchi: 1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
    • Chiave InChI: UWHCKJMYHZGTIT-UHFFFAOYSA-N
    • Sorrisi: O(CCOCCO)CCOCCO

Proprietà calcolate

  • Massa esatta: 194.11542367g/mol
  • Massa monoisotopica: 194.11542367g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 10
  • Complessità: 78.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.6
  • Superficie polare topologica: 68.2Ų

Proprietà sperimentali

  • Colore/forma: Liquido viscoso incolore
  • Densità: 1.09 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 100-145 °C0.4 mm Hg
  • Punto di infiammabilità: >230 °F
  • Indice di rifrazione: n20/D 1.462(lit.)
  • Solubilità: Solubile in acqua, etanolo

Tetraethylene glycol Informazioni sulla sicurezza

  • WGK Germania:3
  • RTECS:MD0907500
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen